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Compound of Interest

Compound Name: Z944

Cat. No.: B611919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z944, a potent and

selective T-type calcium channel antagonist, in electrophysiological studies. The information is

intended to assist researchers in designing, executing, and interpreting experiments aimed at

understanding the role of T-type calcium channels in various physiological and

pathophysiological processes.

Introduction to Z944
Z944 is a state-dependent, piperidine-based small molecule that potently blocks all three

subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) with nanomolar affinity.[1]

It exhibits high selectivity for T-type channels over other voltage-gated ion channels, making it a

valuable pharmacological tool for dissecting the specific contributions of these channels to

neuronal excitability, synaptic transmission, and cellular signaling.[1] T-type calcium channels

are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns,

particularly burst firing, and are implicated in a variety of neurological and psychiatric disorders,

including epilepsy, neuropathic pain, and sleep disturbances.[2][3]

Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the effects of Z944 on T-

type calcium channels.
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Table 1: Inhibitory Potency of Z944 on Human T-type Calcium Channel Subtypes

Channel Subtype IC50 (nM) Reference

hCaV3.1 50

hCaV3.2 160

hCaV3.3 110

Table 2: Effects of Z944 on T-type Calcium Current Properties

Parameter Effect of Z944 Concentration Cell Type Reference

Peak Current

Amplitude

Significant

reduction (40-

50% inhibition)

2 µM
Lamina I spinal

neurons
[1]

Current

Reduction (at -50

mV)

~45% 2 µM
Lamina I spinal

neurons
[1]

High-Voltage

Activated Ca2+

Current (at 0 mV)

No significant

effect
2 µM

Lamina I spinal

neurons
[1]

Table 3: Effects of Z944 on Neuronal Excitability

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b611919?utm_src=pdf-body
https://www.benchchem.com/product/b611919?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453510/
https://www.benchchem.com/product/b611919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Effect of Z944 Concentration Cell Type Reference

Action Potential

Firing Rate

Attenuated in

over 50% of

neurons

Not specified
Laminae I/II

spinal neurons
[4]

Action Potential

Afterdepolarizati

on

Visible reduction 2 µM
Lamina I spinal

neurons
[1]

Burst Firing
Completely

abolished
1 µM

Thalamic

reticular nucleus

neurons

[5]

Low-Threshold

Spiking
Eliminated 1 µM

Thalamic

reticular nucleus

neurons

[5]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

established methods from the literature and can be adapted for specific experimental needs.

Protocol 1: Whole-Cell Voltage-Clamp Recording of T-
type Calcium Currents in Spinal Cord Slices
This protocol is adapted from Harding et al. (2021) and is suitable for characterizing the effects

of Z944 on T-type calcium currents in neurons within acute tissue slices.[1]

1. Slice Preparation:

Anesthetize an adult rat according to approved institutional animal care protocols.
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g.,
sucrose-based artificial cerebrospinal fluid - aCSF).
Rapidly dissect the spinal cord and prepare parasagittal slices (e.g., 300 µm thick) using a
vibratome in ice-cold, oxygenated slicing solution.
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and
allow them to recover for at least 1 hour before recording.
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2. Solutions:

Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25
NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-
ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
To isolate calcium currents, add tetrodotoxin (TTX, e.g., 0.5 µM) to the recording aCSF to
block voltage-gated sodium channels and a potassium channel blocker like
tetraethylammonium (TEA, e.g., 20 mM) can also be included.

3. Recording Procedure:

Transfer a slice to the recording chamber on an upright microscope and continuously perfuse
with oxygenated recording aCSF.
Visualize lamina I/II neurons using differential interference contrast (DIC) optics.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled
with internal solution.
Establish a whole-cell patch-clamp configuration on a target neuron.
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the removal of T-type
channel inactivation.

4. Voltage Protocol and Data Acquisition:

To elicit T-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to
+20 mV in 10 mV increments for 200 ms) from a holding potential of -90 mV.
Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.
After obtaining a stable baseline recording, perfuse the slice with Z944 at the desired
concentration (e.g., 1 µM) for 5-10 minutes and repeat the voltage protocol.
A vehicle control (e.g., DMSO) should be performed in a separate set of experiments.

5. Data Analysis:

Measure the peak inward current at each voltage step before and after Z944 application.
Construct current-voltage (I-V) relationships to visualize the voltage-dependence of the
current.
Calculate the percentage of current inhibition at the peak of the I-V curve.
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Protocol 2: Current-Clamp Recording of Neuronal Firing
Properties
This protocol is designed to assess the impact of Z944 on the firing patterns of neurons, such

as tonic and burst firing.

1. Slice and Cell Preparation:

Prepare acute brain slices (e.g., from the thalamus) or cultured neurons as described in
Protocol 1 or other standard procedures.

2. Solutions:

Recording aCSF: Same as in Protocol 1.
Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP,
0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.

3. Recording Procedure:

Establish a whole-cell current-clamp configuration.
Measure the resting membrane potential of the neuron.
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200
pA in 20 pA increments for 500 ms) to characterize the neuron's firing properties.
To specifically investigate burst firing, first hyperpolarize the neuron (e.g., to -80 mV) to
deinactivate T-type channels, and then apply a depolarizing current step.

4. Z944 Application and Data Acquisition:

After characterizing the baseline firing patterns, perfuse the slice with Z944 at the desired
concentration.
Repeat the current injection protocol to assess the effects of Z944 on firing frequency, action
potential threshold, afterhyperpolarization, and burst parameters (e.g., number of spikes per
burst, inter-spike interval).

5. Data Analysis:

Quantify the number of action potentials elicited by each depolarizing current step before
and after Z944 application.
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Analyze changes in action potential waveform characteristics.
For burst firing neurons, quantify the changes in burst duration and the number of spikes
within a burst.

Mandatory Visualizations
Signaling Pathways
Calcium influx through T-type channels can initiate a cascade of intracellular signaling events

that modulate neuronal function and gene expression. The following diagram illustrates a key

downstream signaling pathway involving Calmodulin (CaM) and Calmodulin-dependent protein

kinase II (CaMKII), which can lead to the phosphorylation of transcription factors like CREB

(cAMP response element-binding protein).[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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